Ethyl 2-(2-chloroacetamido)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-chloroacetamido)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiophene ring substituted with chloroacetamido, diethylcarbamoyl, and carboxylate groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloroacetamido)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: The chloroacetamido group can be introduced via nucleophilic substitution reactions using chloroacetyl chloride and an amine. The diethylcarbamoyl group can be added through the reaction of the thiophene derivative with diethylcarbamoyl chloride.
Esterification: The carboxylate group is typically introduced through esterification reactions using ethanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloroacetamido)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols, amines, and reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-chloroacetamido)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its functional groups.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloroacetamido)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The diethylcarbamoyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The thiophene ring can interact with aromatic residues in proteins, contributing to binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-(2-chloroacetamido)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate can be compared with similar compounds such as:
Ethyl 4-(2-chloroacetamido)benzoate: Similar in having a chloroacetamido group but differs in the aromatic ring structure.
Ethyl 2-(2-chloroacetamido)-4-thiazoleacetate: Contains a thiazole ring instead of a thiophene ring, leading to different chemical properties and reactivity.
Ethyl 2-(2-chloroacetamido)-5-(methylcarbamoyl)thiophene-3-carboxylate: Similar structure but with a methylcarbamoyl group instead of a diethylcarbamoyl group, affecting its lipophilicity and biological activity.
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-5-18(6-2)14(20)12-9(4)11(15(21)22-7-3)13(23-12)17-10(19)8-16/h5-8H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRXEXGNEIGAEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)CCl)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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